Tetrahydropyranyl-4-acetic acid
Overview
Description
Tetrahydropyranyl-4-acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a tetrahydropyran ring attached to an acetic acid moiety. This compound is known for its white to light yellow crystalline appearance and has a melting point of 48-50°C . It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyranyl-4-acetic acid can be synthesized from ethyl tetrahydropyran-4-yl-acetate. The synthesis involves the hydrolysis of the ester group to yield the corresponding carboxylic acid . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale hydrolysis reactors where ethyl tetrahydropyran-4-yl-acetate is treated with an acid or base under controlled temperature and pressure conditions to ensure complete conversion to the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyranyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for esterification or amidation reactions
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides
Scientific Research Applications
Tetrahydropyranyl-4-acetic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Mechanism of Action
The mechanism of action of tetrahydropyranyl-4-acetic acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be introduced to an alcohol, protecting it from unwanted reactions during synthetic procedures. The protecting group can later be removed under acidic conditions to regenerate the free alcohol . This mechanism is widely used in organic synthesis to ensure selective reactions and protect sensitive functional groups .
Comparison with Similar Compounds
- Tetrahydropyran-2-carboxylic acid
- 4-cyano-tetrahydropyran-4-carboxylic acid
- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
Comparison: Tetrahydropyranyl-4-acetic acid is unique due to its specific structure, which combines a tetrahydropyran ring with an acetic acid moiety. This combination provides distinct chemical properties, such as its ability to act as a protecting group for alcohols. Similar compounds, while also containing the tetrahydropyran ring, have different functional groups that confer different reactivity and applications .
Properties
IUPAC Name |
2-(oxan-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXYNWPYMVWJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378565 | |
Record name | Tetrahydropyranyl-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85064-61-5 | |
Record name | Tetrahydropyranyl-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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